molecular formula C16H22N2O2 B10953619 N'-(4-ethylcyclohexylidene)-4-methoxybenzohydrazide

N'-(4-ethylcyclohexylidene)-4-methoxybenzohydrazide

Cat. No.: B10953619
M. Wt: 274.36 g/mol
InChI Key: LGZIYKHTPUZBGN-UHFFFAOYSA-N
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Description

N’-(4-Ethylcyclohexyliden)-4-methoxybenzohydrazide is an organic compound characterized by its unique structure, which includes a cyclohexylidene ring substituted with an ethyl group and a methoxybenzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-ethylcyclohexyliden)-4-methoxybenzohydrazide typically involves the condensation of 4-methoxybenzohydrazide with 4-ethylcyclohexanone. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The general reaction scheme is as follows:

    Condensation Reaction:

Industrial Production Methods

In an industrial setting, the production of N’-(4-ethylcyclohexyliden)-4-methoxybenzohydrazide can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves precise control of temperature, reaction time, and the use of high-purity reactants. Continuous flow reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(4-ethylcyclohexyliden)-4-methoxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), resulting in the formation of alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: KMnO₄, CrO₃, H₂O₂.

    Reduction: NaBH₄, LiAlH₄, catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, nucleophiles.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-(4-ethylcyclohexyliden)-4-methoxybenzohydrazide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials and compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the manufacture of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N’-(4-ethylcyclohexyliden)-4-methoxybenzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

N’-(4-ethylcyclohexyliden)-4-methoxybenzohydrazide can be compared with other similar compounds, such as:

    N’-(4-Methylcyclohexyliden)-4-methoxybenzohydrazide: Similar structure but with a methyl group instead of an ethyl group. This compound may exhibit different reactivity and biological activity due to the difference in steric and electronic effects.

    N’-(4-Ethylcyclohexyliden)-4-hydroxybenzohydrazide: Similar structure but with a hydroxy group instead of a methoxy group. The presence of the hydroxy group can significantly alter the compound’s chemical properties and biological activity.

The uniqueness of N’-(4-ethylcyclohexyliden)-4-methoxybenzohydrazide lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C16H22N2O2

Molecular Weight

274.36 g/mol

IUPAC Name

N-[(4-ethylcyclohexylidene)amino]-4-methoxybenzamide

InChI

InChI=1S/C16H22N2O2/c1-3-12-4-8-14(9-5-12)17-18-16(19)13-6-10-15(20-2)11-7-13/h6-7,10-12H,3-5,8-9H2,1-2H3,(H,18,19)

InChI Key

LGZIYKHTPUZBGN-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(=NNC(=O)C2=CC=C(C=C2)OC)CC1

Origin of Product

United States

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